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1. Therapeutic Rationale and Mechanism of Action The combination of sitravatinib, a tyrosine kinase

inhibitor (TKI), with tislelizumab, an anti-PD-1 monoclonal antibody, is designed to modulate the tumor

microenvironment (TME) and overcome resistance to immune checkpoint inhibitor (ICI) therapy [1].

Sitravatinib targets a spectrum of receptors, including TAM family kinases (TYRO3, AXL, MER), VEGFR-

2, KIT, and MET. By inhibiting these targets, it shifts macrophage polarization towards an

immunostimulatory phenotype, reduces the population of immunosuppressive cells like regulatory T cells (T-

regs) and myeloid-derived suppressor cells (MDSCs), and normalizes tumor vasculature [1]. This reversal of

immunosuppression in the TME is hypothesized to enhance the efficacy of tislelizumab, which blocks the

PD-1 pathway to reinvigorate anti-tumor T-cell activity [1] [2]. The Fc-engineered design of tislelizumab

minimizes binding to Fcγ receptors on macrophages, thereby reducing antibody-dependent phagocytosis and

potential resistance [2] [3].

2. Summary of Clinical Evidence The primary clinical evidence for this combination in HCC comes from

the SAFFRON-104 trial (NCT03941873), an open-label, multicenter, phase Ib/II study [1].

The following table summarizes the key efficacy outcomes from the phase II dose expansion cohorts of the

SAFFRON-104 trial:
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Patient Cohort
Objective
Response Rate
(ORR)

Disease Control
Rate (DCR)

Primary Endpoint

Sitravatinib Monotherapy
(Pretreated HCC)

25.0% (95% CI: 8.7–
49.1)

Not Reported ORR (Investigator-
assessed per RECIST v1.1)

Combo: Anti-PD-(L)1–
naïve HCC

11.5% (95% CI: 2.4–
30.2)

Not Reported ORR (Investigator-
assessed per RECIST v1.1)

Combo: Anti-PD-(L)1–
treated HCC

9.5% (95% CI: 1.2–
30.4)

Not Reported ORR (Investigator-
assessed per RECIST v1.1)

Table Note: CI, confidence interval; Combo, sitravatinib in combination with tislelizumab.

The safety profile of the combination was generally manageable. Grade ≥3 treatment-related adverse events

(TRAEs) occurred in 50.0% of patients receiving the combination therapy and 51.9% of those receiving

sitravatinib monotherapy [1]. The most frequent TRAEs for the combination were consistent with the

known profiles of each drug, including hand-foot skin reaction, hypertension, diarrhea, and hypothyroidism

[1] [4]. No new safety signals were identified.

3. Positioning in the HCC Treatment Landscape While combinations like atezolizumab-bevacizumab

have set a high bar for first-line treatment of advanced HCC, there remains a significant unmet need for

patients who progress on or are refractory to initial ICI therapy [2] [5]. The clinical activity of sitravatinib

and tislelizumab in anti-PD-(L)1–treated HCC patients, as observed in SAFFRON-104, suggests a potential

role for this regimen in later-line settings where treatment options are limited [1]. This positions the

combination as a strategy to overcome ICI resistance.

Detailed Experimental Protocol

The following protocol is adapted from the phase Ib/II SAFFRON-104 clinical trial [1].

1. Study Design

Title: A Phase II Study of Sitravatinib in Combination with Tislelizumab in Advanced Hepatocellular

Carcinoma (HCC).
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Design: Open-label, multicenter, multi-cohort study.

Phase: II (Dose Expansion).
Objective: To evaluate the preliminary antitumor activity and safety of the combination in defined

patient populations.

2. Patient Selection

Inclusion Criteria:
Histologically or cytologically confirmed unresectable locally advanced or metastatic HCC.
Barcelona Clinic Liver Cancer (BCLC) Stage C, or Stage B not amenable to curative treatment.

Child-Pugh score A.
Eastern Cooperative Oncology Group Performance Status (ECOG PS) of 0 or 1.

Adequate organ function.
Prior therapy dependent on cohort (e.g., anti-PD-(L)1–naïve or –treated).

Exclusion Criteria:
Active leptomeningeal disease or uncontrolled brain metastasis.

Active autoimmune diseases or history of autoimmune diseases that may relapse.
Any condition requiring systemic corticosteroids (>10 mg/day prednisone equivalents) or other

immunosuppressive medications within 14 days prior to first dose.
Any systemic chemotherapy within 28 days from the first dose.

3. Treatment Regimen

Sitravatinib: 120 mg, administered orally, once daily. The dose may be adjusted (e.g., reduced to 80
mg or 40 mg) based on individual tolerance and management of adverse events [1] [6].

Tislelizumab: 200 mg, administered by intravenous (IV) infusion over 30-60 minutes, once every 3
weeks.

Treatment Cycle: Each cycle is 21 days.
Treatment Duration: Treatment continues until disease progression per RECIST v1.1, unacceptable

toxicity, withdrawal of consent, or study termination.

4. Efficacy and Safety Assessments

Primary Endpoint:
Objective Response Rate (ORR): Proportion of patients with a confirmed complete response
(CR) or partial response (PR) as assessed by the investigator according to RECIST v1.1.

Secondary Endpoints:
Duration of Response (DoR): Time from first documented CR or PR to disease progression or

death from any cause.
Disease Control Rate (DCR): Proportion of patients with CR, PR, or stable disease (SD).
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Progression-Free Survival (PFS): Time from randomization to first documented disease

progression or death from any cause.
Overall Survival (OS): Time from randomization to death from any cause.

Safety: Incidence and severity of adverse events, graded per NCI CTCAE v5.0.
Assessment Schedule:

Tumor Imaging: Conducted via CT or MRI every 6 weeks for the first 12 months, then every 9
weeks thereafter.

Safety Monitoring: Physical examinations, vital signs, ECOG PS, and laboratory tests
(hematology, clinical chemistry) performed at every cycle.

Signaling Pathways and Experimental Workflow

The diagram below illustrates the hypothesized synergistic mechanism of action of sitravatinib and

tislelizumab in the tumor microenvironment.
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Click to download full resolution via product page

Diagram 1: Mechanism of action of sitravatinib and tislelizumab combination therapy. Sitravatinib

inhibits key oncogenic kinases (TAM, VEGFR2) to reverse the immunosuppressive tumor microenvironment

by reducing T-regs and shifting macrophage polarity. Tislelizumab blocks PD-1 on T cells, preventing tumor

PD-L1-mediated T-cell exhaustion. The combined action promotes a immunostimulatory milieu, enhancing

anti-tumor T-cell activity [1].

The flowchart below outlines the key stages of the clinical protocol for administering the combination

therapy.
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Patient Screening &
Eligibility Confirmation

Baseline Assessments:
- Tumor Imaging (RECIST v1.1)
- ECOG PS & Child-Pugh Score

- Laboratory Tests

Initiate Treatment Cycle (21 days)

Sitravatinib: 120 mg PO QD
Tislelizumab: 200 mg IV Q3W

Cycle 1 Day 1:
- Monitor for DLTs

- Pharmacokinetic sampling

On-Treatment Monitoring:
- Clinical safety labs each cycle

- Manage AEs per protocol

Tumor Response Assessment:
- CT/MRI every 6 weeks

 Subsequent
 Cycles

Treatment Continuation until:
- Disease Progression
- Unacceptable Toxicity

- Patient Withdrawal
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Diagram 2: Clinical protocol workflow for sitravatinib and tislelizumab administration. The protocol

begins with patient screening and baseline assessments. Treatment is administered in 21-day cycles, with

close safety monitoring, especially during the first cycle for dose-limiting toxicities (DLTs). Tumor response

is systematically assessed at predefined intervals until a treatment discontinuation criterion is met [1].

Conclusions and Future Directions

The combination of sitravatinib and tislelizumab is a mechanistically rational strategy that has demonstrated

a manageable safety profile and preliminary antitumor activity in patients with advanced HCC, including

those previously treated with anti-PD-(L)1 therapy [1]. The RP2D of sitravatinib 120 mg daily with

tislelizumab 200 mg Q3W has been established.

Future work should focus on validating these findings in larger, randomized trials. Research should also aim

to identify predictive biomarkers of response to better select patients who are most likely to benefit from this

combination therapy, particularly in the setting of prior immunotherapy resistance.
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HCC]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b543264#sitravatinib-with-tislelizumab-in-hepatocellular-

carcinoma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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